molecular formula C21H26N2O3 B2679702 2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine CAS No. 2380010-89-7

2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine

Cat. No.: B2679702
CAS No.: 2380010-89-7
M. Wt: 354.45
InChI Key: GCDURFJQLCWFAX-UHFFFAOYSA-N
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Description

2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and an ethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethoxybenzoyl Group: This step involves the acylation of the piperidine ring with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyridine Ring: The final step involves the coupling of the piperidine derivative with 6-methylpyridine through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, such as the corresponding alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(4-Methoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine
  • 2-{[1-(4-Chlorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine
  • 2-{[1-(4-Fluorobenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine

Uniqueness

2-{[1-(4-Ethoxybenzoyl)piperidin-3-yl]methoxy}-6-methylpyridine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, such as altered binding affinity to biological targets or different pharmacokinetic profiles.

Properties

IUPAC Name

(4-ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-3-25-19-11-9-18(10-12-19)21(24)23-13-5-7-17(14-23)15-26-20-8-4-6-16(2)22-20/h4,6,8-12,17H,3,5,7,13-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDURFJQLCWFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)COC3=CC=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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